molecular formula C15H16N2O3 B2524428 N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide CAS No. 953717-45-8

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide

Cat. No.: B2524428
CAS No.: 953717-45-8
M. Wt: 272.304
InChI Key: DIZYCMDTENCYMM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide is a substituted phenoxyacetamide derivative with the molecular formula C₁₇H₂₀N₂O₃ and an average molecular mass of 300.358 g/mol . Its structure comprises a phenoxy group linked to an acetamide backbone, which is further substituted with a 5-amino-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZYCMDTENCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 5-amino-2-methoxyaniline in a suitable solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of

Biological Activity

N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An amino group at the 5-position of a methoxy-substituted phenyl ring.
  • A phenoxyacetamide moiety that contributes to its biological activity.

This structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It can modulate receptor activity, particularly in neurobiological contexts.
  • Cell Signaling Interference : The compound may interfere with cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies :
    • The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, it showed an IC50 value of approximately 14 μM against MCF7 cells, indicating promising activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanistic Insights :
    • Research indicates that the compound induces apoptosis in cancer cells through pathways involving the inhibition of phosphoinositide 3-kinase (PI3K), a key regulator in cancer cell survival and proliferation .
  • Animal Models :
    • In mouse models with induced tumors, treatment with this compound resulted in reduced tumor growth and extended lifespan without significant side effects .
Cell LineIC50 Value (μM)Reference
MCF7 (Breast)14 ± 0.4
A549 (Lung)10.2 ± 1
EAC (Ehrlich)13.9 ± 0.4

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Breast Cancer Cells :
    • A study focused on the effects of this compound on MDA-MB-231 and MDA-MB-468 breast cancer cells demonstrated its ability to inhibit colony formation and induce apoptosis through dual inhibition of key signaling pathways .
  • Neuroprotective Effects :
    • In models of neurodegeneration, this compound has shown potential neuroprotective effects by modulating glutamate receptor signaling pathways, which are crucial in conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and modulation of specific signaling pathways associated with cancer cell survival and growth .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it can reduce neurodegeneration in models of NMDA receptor-induced damage, highlighting its potential as a treatment for neurodegenerative diseases . This activity may be attributed to its interaction with the NMDA receptor, a critical target in neurological disorders.

Biological Research

Biochemical Interactions
this compound has been studied for its interactions with various biomolecules. It has shown promise in modulating enzyme activity and receptor interactions, which are crucial for understanding cellular signaling pathways. For instance, the phenoxy group in the compound is believed to facilitate π–π interactions with amino acid residues in target proteins, enhancing its biological efficacy .

Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules aimed at drug development. Its structural features can be modified to create derivatives with enhanced biological activities or reduced toxicity profiles, making it an essential scaffold in pharmaceutical chemistry .

Industrial Applications

Chemical Manufacturing
In the industrial sector, this compound is utilized as a precursor for synthesizing other chemical compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows it to be transformed into different derivatives that may serve specific industrial purposes.

Material Science
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its applications may extend to coatings, polymers, and other materials where chemical stability and interaction with other substances are required.

Data Summary

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Neuroprotective agentsReduces neurodegeneration in animal models
Biological ResearchEnzyme modulationInteracts with biomolecules enhancing efficacy
Drug developmentServes as an intermediate for complex synthesis
Industrial ApplicationsChemical manufacturingUsed as a precursor for various derivatives
Material sciencePotential in developing functional materials

Case Studies

  • Anticancer Activity Study
    A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to controls, suggesting its potential as a therapeutic agent against breast cancer.
  • Neuroprotection Research
    In a rat model of NMDA-induced neurotoxicity, administration of the compound resulted in decreased neuronal loss and improved cognitive function. This study underscores the compound's potential application in treating neurodegenerative conditions such as Alzheimer's disease.
  • Synthesis of Derivatives
    A synthetic route was developed to modify this compound into several derivatives with varying biological activities. These derivatives were tested for their anticancer properties, revealing enhanced efficacy compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections categorize and compare N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide with analogous compounds based on structural motifs, synthesis methods, and biological activities.

Phenoxyacetamide Derivatives as MAO Inhibitors

Several 2-phenoxyacetamide analogues have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurological disorders. Key examples include:

Compound Name IC₅₀ (MAO-A) IC₅₀ (MAO-B) Selectivity Index (MAO-A/B) Key Structural Features
Compound 12 (2-(4-Methoxyphenoxy)acetamide) 0.18 μM 44.1 μM 245 Methoxy-substituted phenoxy group
Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) 0.018 μM 0.07 μM 3.9 Propargylimino side chain
This compound Not tested Not tested N/A 5-Amino-2-methoxyphenyl substitution

Key Findings :

  • Compound 21 demonstrated the highest MAO-A inhibitory potency (IC₅₀ = 0.018 μM), attributed to its propargylimino side chain enhancing binding affinity .
  • However, the 5-amino group may alter pharmacodynamics .
Herbicidal Phenoxyacetamide Derivatives

Phenoxyacetamides with thiazole or thiadiazole moieties exhibit potent herbicidal activity. Notable examples:

Compound Name Target Weed (IC₅₀) Field Efficacy (g/ha) Structural Features
6an (2-(2,4-Dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) Lactuca sativa (42.7 g/ha) 375 Dichlorophenoxy + thiadiazole ring
This compound Not tested Not tested Phenoxy + 5-amino-2-methoxyphenyl

Key Findings :

  • 6an showed superior herbicidal activity due to its dichlorophenoxy and thiadiazole groups, which enhance cellular metabolism disruption (e.g., galactose and ascorbate pathways) .
  • The target compound’s lack of electron-withdrawing groups (e.g., Cl) or heterocyclic rings may limit herbicidal potency compared to 6an .
Anti-Inflammatory and Antimicrobial Phenoxyacetamides

Substituted phenoxyacetamides with bromine or sulfamoyl groups demonstrate anti-inflammatory and antimicrobial properties:

Compound Name Activity (IC₅₀ or MIC) Key Structural Features
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Anti-inflammatory (ED₅₀ = 25 mg/kg) Bromocyclohexyl + phenoxy
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide Antihistaminergic activity Dichlorophenoxy + 5-amino-2-methoxyphenyl
This compound Not tested Phenoxy + 5-amino-2-methoxyphenyl

Key Findings :

  • Dichlorophenoxy derivatives exhibit enhanced bioactivity due to increased lipophilicity and receptor binding .
  • The target compound’s unsubstituted phenoxy group may reduce antimicrobial efficacy compared to halogenated analogues .

Key Findings :

  • High yields (>80%) are achievable for phenoxyacetamides with tetrahydropyrimidinyl groups (e.g., Compound 34) via straightforward condensation .
  • The target compound’s synthesis pathway is less documented but likely parallels base-mediated nucleophilic reactions described in .

Q & A

Q. What are the optimized synthetic routes for N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a two-step process:

  • Step 1 : React 5-amino-2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate.
  • Step 2 : Couple the intermediate with phenol derivatives under basic conditions (e.g., potassium carbonate) to introduce the phenoxy group. Key factors include temperature control (0–5°C for exothermic reactions), solvent selection (dichloromethane or toluene), and purification via column chromatography or recrystallization . Industrial methods may use continuous flow reactors for scalability .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • NMR Spectroscopy : Confirms the presence of aromatic protons, methoxy groups, and acetamide linkages.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • HPLC/MS : Ensures purity (>95%) and molecular weight validation. Thin-layer chromatography (TLC) is used to monitor reaction progress, with hexane:ethyl acetate (9:1) as a common solvent system .

Q. What preliminary biological screening approaches are recommended for assessing this compound’s bioactivity?

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric methods.
  • Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for GPCRs or ion channels.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Control Variables : Standardize assay conditions (pH, temperature, cell passage number).
  • Structural Confirmation : Re-validate compound purity and stereochemistry using X-ray crystallography or 2D-NMR.
  • Meta-Analysis : Compare datasets across studies to identify trends (e.g., methoxy vs. ethoxy substitutions altering potency) .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for receptor-ligand interactions.
  • Molecular Dynamics Simulations : Predicts binding modes and stability in enzyme active sites (e.g., docking to COX-2).
  • Metabolite Profiling : LC-MS/MS identifies metabolites formed during hepatic microsomal incubations, revealing metabolic stability .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact the compound’s pharmacokinetic profile?

  • SAR Studies : Introduce halogens (Cl, F) at the phenyl ring to enhance lipophilicity and blood-brain barrier penetration.
  • Pro-drug Design : Replace the methoxy group with ester moieties to improve oral bioavailability.
  • LogP Optimization : Adjust alkyl chain length to balance solubility and membrane permeability .

Q. What experimental strategies mitigate side reactions during large-scale synthesis?

  • By-product Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted starting materials or oxidized by-products).
  • Process Optimization : Employ Design of Experiments (DoE) to refine temperature, solvent ratios, and catalyst loading.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. ITC).
  • Advanced Purification : Use preparative HPLC for isolating enantiomers if chirality impacts activity.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive or cytotoxic compounds .

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